![molecular formula C12H18O2 B6351173 2-(2-tert-Butyl-phenoxy)-ethanol CAS No. 16737-73-8](/img/structure/B6351173.png)
2-(2-tert-Butyl-phenoxy)-ethanol
Overview
Description
2-(2-tert-Butyl-phenoxy)-ethanol (2-TBE) is an organic compound with a wide range of applications in the scientific research field. It is a phenoxy ethanol derivative of the tert-butyl alcohol, which is a simple alcohol with four carbon atoms. 2-TBE is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Electrochemical Oxidation Studies : Research by Richards, Whitson, and Evans (1975) explored the electrochemical oxidation of compounds similar to 2-(2-tert-Butyl-phenoxy)-ethanol, such as 2,4,6-tri-tert-butylphenol. This study revealed insights into the electrochemical behavior of phenoxy radicals, which are relevant to understanding the properties of 2-(2-tert-Butyl-phenoxy)-ethanol in various solvents like acetonitrile and ethanol+water (Richards et al., 1975).
Catalysis and Organic Synthesis : A study by Yu and Verkade (2000) on the desilylation of tert-butyldimethylsilyl ethers, including compounds related to 2-(2-tert-Butyl-phenoxy)-ethanol, highlights the application of these compounds in catalysis and organic synthesis. They demonstrated the efficiency of specific catalysts in transforming these ethers, which can be crucial for synthesizing various chemical compounds (Yu & Verkade, 2000).
Formation and Characterization of Metal Complexes : Research by Glaser, Lügger, and Hoffmann (2004) involved the synthesis and characterization of iron complexes using ligands similar to 2-(2-tert-Butyl-phenoxy)-ethanol. This research is significant for understanding the coordination chemistry and potential applications of these complexes in various fields (Glaser, Lügger, & Hoffmann, 2004).
Alkylation Reactions in Organic Chemistry : Studies on the alkylation of phenol with tert-butyl alcohol provide insights into the use of related compounds in organic synthesis. Sato, Ishiyama, and Itoh (2006) demonstrated the catalysis-free alkylation in supercritical water, which is relevant for the understanding of reactions involving 2-(2-tert-Butyl-phenoxy)-ethanol and similar compounds (Sato, Ishiyama, & Itoh, 2006).
Photocatalytic Applications : Klauson, Portjanskaya, Budarnaja, Krichevskaya, and Preis (2010) explored the photocatalytic oxidation of various organic compounds using titania photocatalysts. Their research provides insight into the potential application of 2-(2-tert-Butyl-phenoxy)-ethanol in environmental remediation and green chemistry (Klauson et al., 2010).
properties
IUPAC Name |
2-(2-tert-butylphenoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVUELBJWAJGAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278535 | |
Record name | 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-Butyl-phenoxy)-ethanol | |
CAS RN |
16737-73-8 | |
Record name | 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16737-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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